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molecular formula C7H17O6PS B3056672 Ethyl (diethoxyphosphoryl)methanesulfonate CAS No. 73300-75-1

Ethyl (diethoxyphosphoryl)methanesulfonate

Cat. No. B3056672
M. Wt: 260.25 g/mol
InChI Key: CXPXCCAOKXGQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951810B2

Procedure details

To a solution of methanesulfonic acid, ethyl ester (11.00 mL, 0.1068 mol) in THF (200.0 mL, 2.466 mol) at −78° C. was added 2.500 M of n-butyllithium in hexane (50.00 mL) over 15 minutes and the mixture was stirred for 20 minutes. Phosphorochloridic acid, diethyl ester (10.0 mL, 0.0694 mol) was added to the mixture at −78° C. The mixture was stirred for 3.5 hours, allowing to warm to 0° C. The reaction was quenched with 5M ammonium chloride in water (100 mL) and the mixture was concentrated in vacuo to remove THF. The aqueous was extracted with EtOAc (2×150 mL) and the organics were combined and concentrated in vacuo. The product was purified by flash chromatography (0 to 100% EtOAc/Hexanes) to yield the product as an oil (9.07 g, 50%+10.4 g of a mixed fraction).
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([O:5][CH2:6][CH3:7])(=[O:4])=[O:3].C1COCC1.C([Li])CCC.[P:18](Cl)(=[O:25])([O:22][CH2:23][CH3:24])[O:19][CH2:20][CH3:21]>CCCCCC>[CH2:6]([O:5][S:2]([CH2:1][P:18]([O:22][CH2:23][CH3:24])([O:19][CH2:20][CH3:21])=[O:25])(=[O:4])=[O:3])[CH3:7]

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
CS(=O)(=O)OCC
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
P(OCC)(OCC)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 5M ammonium chloride in water (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove THF
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with EtOAc (2×150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (0 to 100% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OS(=O)(=O)CP(=O)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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